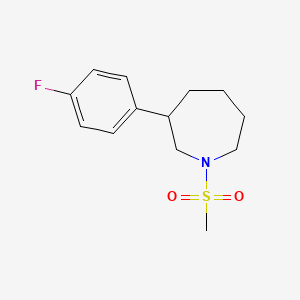

3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-methylsulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2S/c1-18(16,17)15-9-3-2-4-12(10-15)11-5-7-13(14)8-6-11/h5-8,12H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPINZWMIIXTIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-(4-fluorophenyl)alkylamines with suitable electrophiles under basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions. This involves the reaction of the azepane intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents, halogenating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Unfortunately, there is no information available regarding the applications of the compound "3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane" in the provided search results. However, the search results do provide information on similar compounds, which may be relevant to your query.

Similar Compounds and Their Applications

- 1-[3-(4-Fluorophenyl)azepane-1-carbonyl]imidazolidin-2-one This compound is studied for its potential biological activity, including antimicrobial and anticancer properties, and as a pharmaceutical intermediate or active ingredient. It is also used as a building block in the synthesis of more complex molecules and in the development of new materials and chemical processes. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the azepane and imidazolidinone rings may form hydrogen bonds and other interactions with biological molecules, modulating the activity of enzymes or receptors, leading to the compound’s biological effects.

- 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane This compound has documented anti-inflammatory activity, and its crystal structure has been determined, providing insights into its molecular conformation and potential interactions with biological targets. The inclusion of a (4-fluorophenyl)sulfonyl group directly links this compound structurally to 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane. This shared moiety suggests that both compounds belong to a broader class of sulfonamide derivatives, which are known for their diverse biological activities.

- Azepane derivatives A study prepared and evaluated novel azepane derivatives for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition .

- Tetrahydrospiro[benzo[c]azepine-1,1 A study discovered novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as potent PARP-1 inhibitors .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methylsulfonyl group can influence its solubility and metabolic stability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Activity Comparison

Research Findings and Implications

- Substituent Effects : Electronegative groups (e.g., fluorine, bromine) at para positions enhance inhibitory activity in chalcones, suggesting the 4-fluorophenyl group in the target compound may confer similar advantages .

- Methylsulfonyl vs. Sulfonamide : Methylsulfonyl’s stronger electron-withdrawing capacity may improve metabolic stability compared to sulfonamide-containing analogs like 10j .

Biological Activity

3-(4-Fluorophenyl)-1-(methylsulfonyl)azepane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorophenyl group and a methylsulfonyl moiety attached to a seven-membered azepane ring. The molecular formula is , and it has a molecular weight of approximately 251.31 g/mol. The compound's unique structure may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction may be used to attach the 4-fluorophenyl group.

- Methylsulfonyl Group Addition : This step often involves sulfonation reactions to introduce the methylsulfonyl functional group.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The presence of the fluorine atom may enhance binding affinity to specific receptors, potentially leading to altered signaling pathways.

Research Findings

Recent studies have explored the pharmacological potential of this compound. Key findings include:

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound exhibits significant anti-inflammatory properties, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Cytotoxic Effects : Research indicates that it may possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study on Anti-inflammatory Effects :

- Case Study on Cytotoxicity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.31 g/mol |

| CAS Number | 1797077-35-0 |

| Anti-inflammatory Activity (IC50) | Comparable to Diclofenac |

| Cytotoxicity (IC50 in cancer cells) | Lower than existing treatments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.